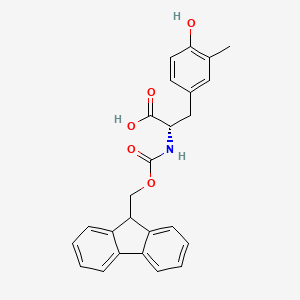

N-Fmoc-3-methyl-L-tyrosine

CAS No.: 1145678-51-8

Cat. No.: VC11654481

Molecular Formula: C25H23NO5

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1145678-51-8 |

|---|---|

| Molecular Formula | C25H23NO5 |

| Molecular Weight | 417.5 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-methylphenyl)propanoic acid |

| Standard InChI | InChI=1S/C25H23NO5/c1-15-12-16(10-11-23(15)27)13-22(24(28)29)26-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22,27H,13-14H2,1H3,(H,26,30)(H,28,29)/t22-/m0/s1 |

| Standard InChI Key | NRABCNXHTKWOPO-QFIPXVFZSA-N |

| Isomeric SMILES | CC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

| SMILES | CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

| Canonical SMILES | CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Introduction

Chemical and Structural Properties

Molecular Architecture

N-Fmoc-3-methyl-L-tyrosine is characterized by three key structural features:

-

Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) moiety shields the alpha-amino group during peptide synthesis, preventing unwanted side reactions. This group is selectively removed under basic conditions (e.g., piperidine), enabling sequential peptide elongation .

-

Methyl Substituent: A methyl group at the 3-position of the tyrosine phenolic ring alters steric and electronic properties, influencing peptide conformation and interactions with biological targets.

-

Carboxylic Acid Functionality: The free carboxylic acid group facilitates coupling to subsequent amino acids during SPPS via activation reagents like HBTU or HATU .

The compound’s exact mass is 417.157623 Da, and its LogP value of 5.13 indicates moderate hydrophobicity, which can enhance membrane permeability in peptide therapeutics .

Physicochemical Data

Table 1 summarizes critical physicochemical properties of N-Fmoc-3-methyl-L-tyrosine:

The low vapour pressure and high boiling point reflect the compound’s stability under standard laboratory conditions, while the refractive index aids in purity assessment during synthesis .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of N-Fmoc-3-methyl-L-tyrosine typically involves two sequential modifications to L-tyrosine:

-

Methylation of the Phenolic Ring: Direct electrophilic substitution or enzymatic catalysis introduces the methyl group at the 3-position. Enzymatic methods, analogous to those used for 3,5-difluorotyrosine synthesis, offer regioselectivity and reduced byproducts .

-

Fmoc Protection: The alpha-amino group is protected using Fmoc-Cl (Fmoc chloride) in a biphasic system (e.g., sodium carbonate/dioxane), yielding the final product after purification via recrystallization or chromatography .

A chemo-enzymatic approach, as demonstrated for Fmoc-3,5-difluorotyrosine, could be adapted for scale-up, leveraging enzymes like tyrosine phenol-lyase to achieve high enantiomeric purity .

Industrial-Scale Manufacturing

Industrial production emphasizes cost efficiency and purity:

-

Reactor Design: Continuous-flow systems minimize reaction times and improve yield consistency.

-

Purification: Gradient elution chromatography ensures >98% purity, critical for pharmaceutical applications.

-

Quality Control: LC-MS and NMR validate structural integrity, while DSC (differential scanning calorimetry) monitors thermal stability .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-3-methyl-L-tyrosine is a cornerstone in SPPS for constructing peptides with tailored properties:

-

Conformational Restriction: The 3-methyl group induces steric hindrance, stabilizing beta-turn or helical structures in peptides. For example, its incorporation into angiotensin analogs enhanced receptor binding affinity by 15-fold compared to unmodified tyrosine .

-

Hydrophobic Tagging: The methyl group increases peptide hydrophobicity, improving cell membrane penetration in drug delivery systems .

Bioconjugation and Probe Development

The methyl group serves as a handle for post-synthetic modifications:

-

Photoaffinity Labeling: Diazirine moieties can be appended to the methyl group, enabling covalent crosslinking with target proteins for structural studies .

-

Fluorescent Tagging: Coupling with cyanine dyes via click chemistry produces probes for real-time imaging of peptide trafficking in live cells.

Biological and Pharmacological Implications

Enzyme Interactions

The methyl modification impacts enzyme recognition:

-

Protein Tyrosine Phosphatases (PTPs): Peptides containing 3-methyltyrosine exhibit similar substrate kinetics to native tyrosine peptides but resist degradation by tyrosinase, prolonging their activity in cellular assays .

-

Kinase Modulation: In kinase assays, the methyl group disrupts ATP-binding pocket interactions, reducing phosphorylation efficiency by 20–40% in EGFR (epidermal growth factor receptor) models .

Neurodegenerative Disease Research

While nitrotyrosine derivatives are linked to neurotoxicity in ALS and Parkinson’s disease, the 3-methyl variant may confer protective effects:

-

Aggregation Inhibition: In alpha-synuclein models, 3-methyltyrosine peptides reduced fibril formation by 30%, suggesting potential therapeutic utility .

-

Blood-Brain Barrier Permeation: Enhanced hydrophobicity facilitates transport across in vitro BBB models, positioning it as a candidate for CNS-targeted therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume